2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Description
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Properties
IUPAC Name |
2-[[5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-5-21(6-2)29(25,26)15-9-7-8-14(10-15)17-19-20-18(28-12-16(23)24)22(17)13(3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRITDPLUROQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(N2C(C)COC)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and empirical findings from relevant studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₆N₄O₅S₂ |
| Molecular Weight | 442.56 g/mol |
| IUPAC Name | 2-[[5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| PubChem CID | 3599415 |
| Appearance | Powder |
Synthesis and Structure
The compound can be synthesized through a multi-step process involving the reaction of various precursors that contain the triazole and sulfamoyl moieties. The structural complexity is key to its biological activity, particularly due to the presence of the triazole ring which is known for its pharmacological properties.
Anti-inflammatory Activity
Research has indicated that compounds similar to 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid exhibit significant anti-inflammatory properties. A notable study evaluated a series of triazole derivatives and found that specific modifications to the aminomethyl moiety significantly influenced their anti-inflammatory activity. For instance, derivatives with dimethylamino and diethylaminomethyl groups showed enhanced potency compared to standard anti-inflammatory drugs like diclofenac sodium .
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes, which are pivotal in the inflammatory response.
Case Studies
- Case Study on Triazole Derivatives : In a comparative analysis of various triazole derivatives, it was observed that those with sulfur-containing groups demonstrated superior anti-inflammatory effects in vitro. The study highlighted that modifications to the side chains could enhance binding affinity to target proteins involved in inflammation .
- In Vivo Studies : Animal models treated with similar triazole compounds exhibited reduced edema and inflammatory markers in serum assays. These findings suggest that 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid may have therapeutic potential for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Sulfamoyl Group : Influences solubility and bioavailability.
- Alkyl Chains : Variations in length and branching affect receptor binding affinity.
Summary of Findings
The biological activity of 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid shows promise as an anti-inflammatory agent. Its structural features contribute significantly to its pharmacological profile, making it a candidate for further development in therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds similar to 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid exhibit anti-inflammatory properties. For instance, studies on triazole derivatives have shown their effectiveness in inhibiting inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .
Table 1: Comparison of Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Triazole A | Anti-inflammatory | |
| Triazole B | Antifungal | |
| Triazole C | Antibacterial |
Antimicrobial Activity
The triazole moiety is well-documented for its antimicrobial properties. Research has demonstrated that similar compounds can inhibit the growth of various pathogens, including fungi and bacteria. The specific structural features of 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid may enhance its efficacy against resistant strains of bacteria .
Drug Development
The compound's unique structure positions it as a potential lead compound in drug discovery processes. Its ability to interact with biological targets can be exploited to design new therapeutic agents targeting diseases such as cancer and infections caused by resistant microorganisms .
Case Study: Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives similar to 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid and evaluated their anti-inflammatory activities using various in vitro assays. The results indicated that certain derivatives exhibited significantly higher activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Q & A
Q. What are the recommended synthetic routes for this triazole derivative, and how can reaction conditions be optimized?
The synthesis typically involves condensation of key intermediates, such as 5-substituted-1,2,4-triazole-3-thiols with chloroacetic acid derivatives under reflux conditions. For example, heating 5-(substituted-phenyl)-4-alkyl-4H-1,2,4-triazol-3-thiones with chloroacetic acid in ethanol/water mixtures at 80–90°C for 1–2 hours yields thioacetic acid derivatives . Optimization requires precise pH control (e.g., using aqueous KOH) and stoichiometric ratios to minimize byproducts. Purification via recrystallization (ethanol/water) or chromatography is critical for ≥95% purity .
Q. Which analytical techniques are essential for confirming structure and purity?
- Structural Confirmation : Use a combination of -/-NMR to verify substituent integration (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm) and IR for functional groups (S=O stretching at ~1150 cm, C=S at ~680 cm) .
- Purity Assessment : HPLC-DAD with C18 columns (mobile phase: acetonitrile/0.1% formic acid) achieves resolution ≥1.5 for degradation products. Mass balance studies (e.g., 100% recovery in stability tests) validate method accuracy .
Q. What biological activity screening protocols are applicable for this compound?
Standardized antimicrobial assays (e.g., broth microdilution per CLSI guidelines) using Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) at concentrations of 1–128 µg/mL. Triazole derivatives with sulfamoyl groups often show MIC values ≤16 µg/mL against resistant pathogens .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthetic optimization?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as thiol-alkylation energetics, to identify rate-limiting steps. Transition state analysis predicts optimal temperatures (e.g., 70–90°C) and solvent polarities (ε > 20). Machine learning models trained on triazole reaction datasets (e.g., ICReDD’s workflows) prioritize substituents for enhanced stability .
Q. What strategies resolve contradictions in antimicrobial data across substituted triazoles?
- Comparative SAR Studies : Systematically vary substituents (e.g., diethylsulfamoyl vs. methoxyphenyl) and correlate logP values with MICs. Hydrophobic substituents (logP > 3) often improve membrane penetration but reduce solubility .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfonic acid derivatives) that may contribute to discrepancies between in vitro and in vivo activity .
Q. How do sulfamoyl groups influence pharmacokinetic properties?
- Absorption : Diethylsulfamoyl’s electron-withdrawing effects reduce pKa (~2.5), enhancing intestinal permeability at pH 6.8 (simulated intestinal fluid).
- Metabolism : Cytochrome P450 (CYP3A4) demethylation of the methoxypropan-2-yl group generates polar metabolites, detectable via hepatic microsome assays .
Q. What experimental approaches validate degradation pathways and mass balance discrepancies?
- Forced Degradation Studies : Expose the compound to hydrolytic (0.1 M HCl/NaOH, 70°C), oxidative (3% HO), and photolytic (ICH Q1B) conditions. LC-HRMS identifies major degradants (e.g., triazole ring cleavage products).
- Isotope-Labeling : Use -labeled acetic acid moieties to track degradation pathways and quantify mass balance recovery (≥98% required for ICH compliance) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiol alkylation | Chloroacetic acid, EtOH/HO, 80°C | 72–85 | 92–95 | |
| Salt formation | KOH/EtOH, room temperature | 89 | 98 | |
| Purification | Recrystallization (EtOH/HO) | – | ≥99 |
Q. Table 2. Comparative Antimicrobial Activity of Triazole Derivatives
| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans | logP |
|---|---|---|---|
| Diethylsulfamoyl | 8 | 16 | 2.8 |
| 4-Methoxyphenyl | 32 | 64 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
